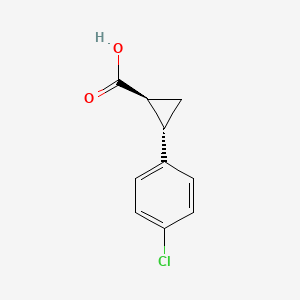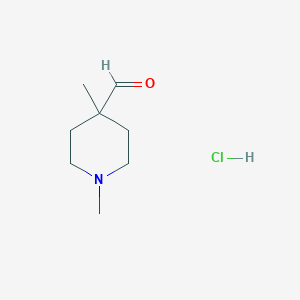
5-cyano-4-oxo-pentanoic Acid
Descripción general
Descripción
5-Cyano-4-oxo-pentanoic acid (CPOA) is a naturally occurring organic compound that is part of the larger family of cyclic alpha-keto acids. It is an important intermediate in the synthesis of several important compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. CPOA has been studied extensively for its biochemical and physiological effects, and its synthesis method has been well-documented.
Aplicaciones Científicas De Investigación
Liquid Crystal Research
Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, explores the transition properties between different mesophases, including a twist-bend nematic phase influenced by the compound's structure. The study highlights the unique behaviors of these compounds in liquid crystal technology and their potential applications in display technologies and materials science. The formation of the twist-bend nematic phase, attributed to the negative bend elastic constant, underscores the significance of structural geometry in designing advanced liquid crystalline materials (Henderson & Imrie, 2011).
Catalysis and Chemical Synthesis
The catalytic hydrogenation of furfural and its derivatives into valuable chemicals like 1,2-pentanediol and 1,5-pentanediol demonstrates the importance of 5-cyano-4-oxo-pentanoic acid derivatives in producing high-value fine chemicals. These compounds serve as green and sustainable alternatives for chemical synthesis, with significant research value in developing efficient and stable catalyst systems for the transformation of biomass-derived compounds into industrially relevant chemicals (Tan et al., 2021).
Biofuel Development
The exploration of biofuels, particularly the study on butanol and pentanol as promising alternatives for compression ignition engines, highlights the potential of 5-cyano-4-oxo-pentanoic acid derivatives in energy and fuel research. The review of their combustion, performance, and exhaust emissions underscores the role of higher alcohols and their derivatives in addressing energy crises and reducing harmful emissions, paving the way for sustainable and renewable energy sources (VinodBabu et al., 2017).
Antimicrobial Compounds from Cyanobacteria
The investigation into cyanobacterial compounds, including those related to 5-cyano-4-oxo-pentanoic acid, has unveiled their potential as sources of new antimicrobials. The study of cyano-compounds' chemical structures and their antimicrobial activities against multidrug-resistant pathogens suggests that these natural products could serve as leads for developing novel pharmaceuticals aimed at combating persistent infections (Swain, Paidesetty, & Padhy, 2017).
Propiedades
IUPAC Name |
5-cyano-4-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-4-3-5(8)1-2-6(9)10/h1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMXIVOCBFWTPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-4-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloroimidazo[1,5-a]pyridine](/img/structure/B3102892.png)
![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B3102897.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B3102902.png)





![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B3102930.png)
![5'-Bromospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3102932.png)


![N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine](/img/structure/B3102957.png)